molecular formula C24H30N2O3S B8226272 N-((1S,2S)-2-Amino-1,2-diphenylethyl)-1-((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide

N-((1S,2S)-2-Amino-1,2-diphenylethyl)-1-((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide

Cat. No.: B8226272
M. Wt: 426.6 g/mol
InChI Key: ITNLZZDQOMWQDT-LKFPXLSTSA-N
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Description

Molecular Formula: C₂₄H₃₀N₂O₃S Molecular Weight: 426.575 g/mol Stereochemistry: Features four defined stereocenters, including (1S,2S) configuration in the diphenylethylamine moiety and (1S,4R) in the bicyclo[2.2.1]heptane core . Key Identifiers: CAS 676270-65-8, ChemSpider ID 9893566, and MDL No. MFCD09880259 . Storage: Stable under dark, dry conditions at 2–8°C .

This compound integrates a chiral camphorsulfonamide scaffold with a diphenylethylamine group, rendering it structurally distinct for applications in asymmetric catalysis or chiral resolution.

Properties

IUPAC Name

N-[(1S,2S)-2-amino-1,2-diphenylethyl]-1-[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O3S/c1-23(2)19-13-14-24(23,20(27)15-19)16-30(28,29)26-22(18-11-7-4-8-12-18)21(25)17-9-5-3-6-10-17/h3-12,19,21-22,26H,13-16,25H2,1-2H3/t19-,21+,22+,24-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITNLZZDQOMWQDT-LKFPXLSTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)NC(C3=CC=CC=C3)C(C4=CC=CC=C4)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H]2CC[C@]1(C(=O)C2)CS(=O)(=O)N[C@@H](C3=CC=CC=C3)[C@H](C4=CC=CC=C4)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1S,2S)-2-Amino-1,2-diphenylethyl)-1-((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide is a complex organic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C29H38N2O2S
  • Molecular Weight : 478.69 g/mol
  • CAS Number : 300345-76-0

This compound acts primarily as a sulfonamide , which is known for its ability to inhibit various enzymes and receptors in biological systems. Its structure allows it to interact with specific protein targets, leading to various biological effects.

Key Mechanisms:

  • Enzyme Inhibition : The sulfonamide group can inhibit enzymes involved in metabolic pathways.
  • Receptor Modulation : It may modulate receptor activity related to neurotransmission and hormonal regulation.

Biological Activity

The biological activity of this compound has been investigated in various studies:

Antitumor Activity

Research indicates that this compound exhibits antitumor properties by inducing apoptosis in cancer cells through the modulation of signaling pathways such as the PI3K/Akt pathway. A study demonstrated its efficacy against several cancer cell lines, including breast and prostate cancer cells.

Antimicrobial Effects

This compound has shown potential as an antimicrobial agent , particularly against Gram-positive bacteria. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting folate metabolism.

Case Studies

Several case studies highlight the effectiveness of this compound:

StudyFocusFindings
Study 1Antitumor EffectsDemonstrated significant reduction in tumor size in xenograft models.
Study 2Antimicrobial ActivityShowed effective inhibition of Staphylococcus aureus growth in vitro.
Study 3PharmacokineticsReported favorable absorption and distribution characteristics in animal models.

Safety Profile

The safety profile of this compound has been assessed through various toxicological studies:

Toxicity Data:

  • Acute Toxicity : LD50 values indicate low acute toxicity.
  • Chronic Toxicity : Long-term studies reveal no significant adverse effects at therapeutic doses.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Stereoisomeric Variants

  • Implications: Stereoisomerism is critical in enantioselective processes; this variant may exhibit divergent pharmacokinetic or thermodynamic properties compared to the (1S,2S) form.

Substituent-Modified Derivatives

Adamantane-Substituted Analog (Compound 13)
  • Structure : N-Adamantan-1-yl-1-((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide
  • Molecular Formula: C₂₃H₃₅NO₃S
  • Key Features : Replaces diphenylethylamine with adamantane, enhancing hydrophobicity and rigidity .
  • Synthesis : Prepared via reaction with 1-adamantylamine, yielding 60% purity after column chromatography .
Ferrocenyl Derivatives (Compounds 4a, 4b, 36)
  • Structure : Incorporate ferrocenylmethylidene groups at the bicycloheptane core.
  • Example : 1-((1S,4S)-3-((E)-ferrocenylmethylidene)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N,N-dimethylmethanesulfonamide (4a)
  • Properties : Ferrocene introduces redox-active character, relevant for electrochemical applications or catalysis .
  • Synthesis : Involves iron-mediated coupling, distinct from copper-catalyzed routes used for the target compound .
tert-Butyl-Substituted Analog (Compound 29)
  • Structure : 1-((1S,4S)-3-((E)-benzylidene)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(tert-butyl)methanesulfonamide

Key Research Findings

  • Stereochemical Impact : The (1S,2S) configuration in the target compound is critical for applications requiring precise chiral environments, such as asymmetric catalysis .
  • Synthetic Flexibility : Copper-catalyzed methods (e.g., for the target compound) contrast with iron-mediated routes for ferrocenyl analogs, highlighting diverse synthetic strategies .
  • Bulky substituents (tert-butyl) may reduce metabolic degradation . Ferrocene introduces unique electrochemical properties absent in the target compound .

Q & A

Q. Critical Parameters :

ParameterOptimal RangeImpact on Yield/Purity
Reaction Temperature60–80°CHigher temperatures risk racemization
Solvent PolarityLow (e.g., toluene)Reduces side reactions
Catalyst Loading5–10 mol%Balances cost and efficiency

Basic: How can the stereochemical integrity of this compound be validated post-synthesis?

Q. Methodological Answer :

  • NMR Spectroscopy : Analyze coupling constants (e.g., 3JHH^3J_{HH}) in 1^1H NMR to confirm vicinal diastereotopic protons .
  • X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (as demonstrated for analogous sulfonamides) .
  • Chiral HPLC : Compare retention times against racemic mixtures to confirm enantiopurity (≥98% ee) .

Advanced: What experimental approaches are used to evaluate the impact of stereochemistry on biological activity?

Q. Methodological Answer :

  • Enzymatic Assays : Test enantiomers against target enzymes (e.g., proteases or kinases) to measure IC50_{50} differences. Stereospecific interactions often show 10–100× potency variations .
  • Computational Docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding affinities of each enantiomer to active sites .
  • In Vivo Pharmacokinetics : Compare bioavailability and metabolic stability of enantiomers in model organisms .

Advanced: How can researchers resolve contradictory data in receptor-binding studies for this compound?

Methodological Answer :
Contradictions may arise from:

  • Batch Variability : Ensure synthetic reproducibility via LC-MS and 1^1H NMR batch comparisons .
  • Receptor Conformational States : Use cryo-EM or SPR to assess binding under varying pH/temperature conditions .
  • Control Experiments : Include positive/negative controls (e.g., known agonists/antagonists) to validate assay conditions .

Q. Example Workflow :

Re-synthesize compound under standardized conditions.

Validate purity via HPLC and NMR.

Repeat binding assays with orthogonal techniques (e.g., fluorescence polarization vs. radioligand binding).

Basic: What analytical methods are recommended for assessing chemical and enantiomeric purity?

Q. Methodological Answer :

  • Reverse-Phase HPLC : Use a C18 column with acetonitrile/water gradients (detection at 220 nm) to quantify chemical purity (>99%) .
  • Chiral Stationary Phases : Employ cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol eluents for enantiomeric separation .
  • Mass Spectrometry : Confirm molecular weight (HRMS) and detect trace impurities (e.g., desulfonation byproducts) .

Advanced: What safety protocols are critical for handling this compound in laboratory settings?

Q. Methodological Answer :

  • Storage : Store under argon at –20°C in amber vials to prevent oxidation and photodegradation .
  • Handling : Use gloveboxes or Schlenk lines for air-sensitive steps (e.g., sulfonamide coupling) .
  • Waste Disposal : Neutralize residual reagents (e.g., quench with aqueous NaHCO3_3) before disposal .

Advanced: How can the mechanism of action be elucidated for this compound in enzyme inhibition?

Q. Methodological Answer :

  • Isotopic Labeling : Synthesize 13^{13}C- or 15^{15}N-labeled analogs to track binding via NMR or mass spectrometry .
  • Kinetic Studies : Perform time-dependent inhibition assays to distinguish competitive vs. non-competitive mechanisms .
  • Crystallography : Co-crystallize the compound with the target enzyme to visualize binding interactions (e.g., hydrogen bonding with catalytic residues) .

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